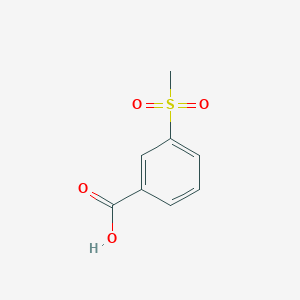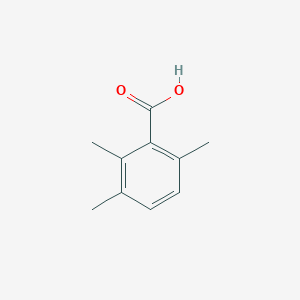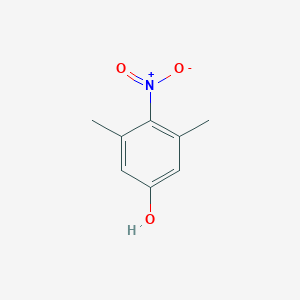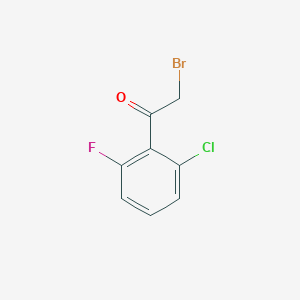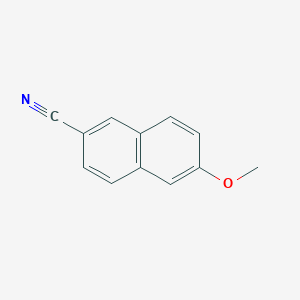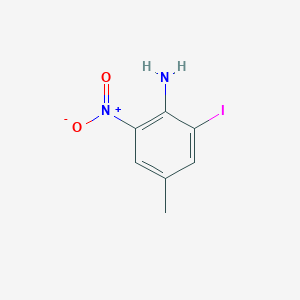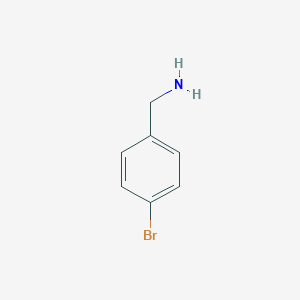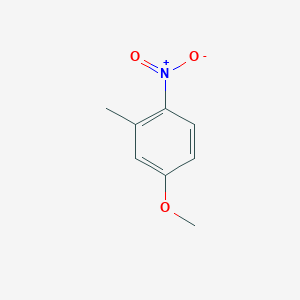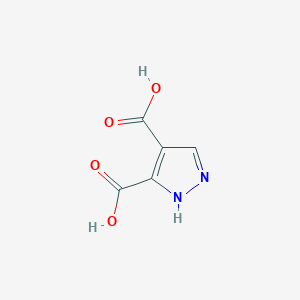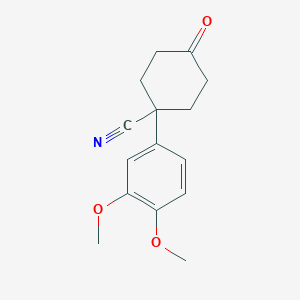
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile
Overview
Description
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile, also known as DPC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DPC is a member of the class of compounds known as cyclohexanones, which are widely used in the synthesis of various organic compounds.
Mechanism Of Action
The exact mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile is not fully understood. However, it has been suggested that 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile may act by inhibiting the activity of certain enzymes and receptors in the body. For example, 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in the levels of acetylcholine, which is important for learning and memory.
Biochemical And Physiological Effects
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has been found to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which can protect cells from oxidative damage. In addition, 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has been shown to increase the levels of brain-derived neurotrophic factor, which is important for the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile also has a relatively low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has a relatively short half-life, which can limit its effectiveness in some studies.
Future Directions
There are several future directions for the study of 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile. One area of research is the development of new synthetic methods for 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile that can increase its yield and purity. Another area of research is the investigation of the pharmacological properties of 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile in different animal models and disease conditions. In addition, the development of new formulations of 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile that can improve its solubility and bioavailability is an important area of research. Finally, the study of the mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile at the molecular level can provide important insights into its potential therapeutic applications.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile has been found to have potent antitumor activity against various cancer cell lines.
properties
CAS RN |
51533-65-4 |
|---|---|
Product Name |
1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile |
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C15H17NO3/c1-18-13-4-3-11(9-14(13)19-2)15(10-16)7-5-12(17)6-8-15/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
DGEFSVRXOCLHAY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2(CCC(=O)CC2)C#N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC(=O)CC2)C#N)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)

